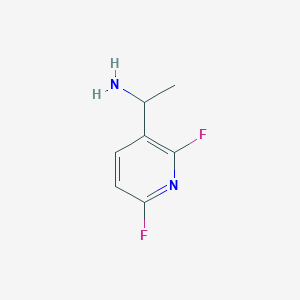

1-(2,6-Difluoropyridin-3-yl)ethylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8F2N2 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

1-(2,6-difluoropyridin-3-yl)ethanamine |

InChI |

InChI=1S/C7H8F2N2/c1-4(10)5-2-3-6(8)11-7(5)9/h2-4H,10H2,1H3 |

InChI Key |

WCLGWANBFLUUMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(N=C(C=C1)F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,6 Difluoropyridin 3 Yl Ethylamine and Its Derivatives

Established Routes to 2,6-Difluoropyridine (B73466) Precursors

The creation of the 2,6-difluoropyridine scaffold is the foundational stage of the synthesis. Several robust methods have been developed, primarily relying on the modification of pre-existing pyridine (B92270) rings.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridine Halides

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, particularly for introducing fluorine atoms. The electron-withdrawing nature of the pyridine nitrogen atom activates the C-2 and C-6 positions, making them susceptible to nucleophilic attack. echemi.comstackexchange.comvaia.com This inherent reactivity is exploited in halogen exchange (Halex) reactions, which are the most common methods for producing 2,6-difluoropyridines.

The process typically involves the displacement of chlorine atoms from readily available polychlorinated pyridines, such as 2,6-dichloropyridine (B45657) or 2,3,6-trichloropyridine, using a fluoride (B91410) salt. lookchem.com The high electronegativity of fluorine further facilitates these substitutions, making fluoropyridines themselves reactive intermediates for subsequent functionalization. lookchem.comnih.gov

Common reagents and conditions for this transformation are summarized below:

| Fluorinating Agent | Solvent | Temperature | Precursor | Yield | Reference |

| Potassium Fluoride (KF) | Dimethyl Sulfoxide (DMSO) | 175-192°C | 2,6-Dichloropyridine | 91-97% | google.com |

| Cesium Fluoride (CsF) | Dimethyl Sulfoxide (DMSO) | 120-150°C | 3-Substituted-2,6-dichloropyridines | Good to Excellent | lookchem.comresearchgate.net |

| Potassium Fluoride (KF) | Sulfolane (B150427) | 225-235°C | 2,6-Dichloropyridine | 62% | google.com |

Researchers have reported a facile method for the difluorination of 3-substituted-2,6-dichloropyridines using cesium fluoride in DMSO, which is often simpler and more efficient than previously reported methods. researchgate.net The choice of fluoride source and solvent is critical; polar aprotic solvents like DMSO and sulfolane are preferred, and alkali metal fluorides like KF and CsF are commonly employed. google.comgoogleapis.com Careful control of reaction conditions, such as temperature and the removal of water and HF, is necessary to achieve high yields and minimize side reactions. google.com

The mechanism of SNAr on the pyridine ring involves the attack of the nucleophile (fluoride ion) at the activated C-2 or C-6 position, forming a high-energy anionic intermediate known as a Meisenheimer complex. echemi.comstackexchange.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. echemi.comstackexchange.com Subsequent elimination of the leaving group (e.g., chloride) restores the aromaticity of the ring, yielding the fluorinated product. youtube.com

Cross-Coupling Strategies for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile approach to functionalizing the pyridine ring. While not a primary method for introducing the fluorine atoms themselves, cross-coupling is essential for installing other substituents on the difluoropyridine core.

For instance, a 2,6-difluoro-3-halopyridine can undergo Suzuki or Sonogashira coupling to introduce alkyl, aryl, or alkynyl groups at the C-3 position. researchgate.netsoton.ac.uk These reactions significantly broaden the diversity of accessible derivatives.

Examples of Cross-Coupling Reactions on Pyridine Nuclei:

Suzuki Coupling: Reaction of a halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. researchgate.net

Sonogashira Coupling: Coupling of a terminal alkyne with a halo-heterocycle using a palladium catalyst, a copper(I) co-catalyst, and a base. This method has been successfully applied to 6-bromo-3-fluoro-2-cyanopyridine. soton.ac.uk

These strategies are crucial for building the specific precursors needed for the final ethylamine (B1201723) side-chain formation. For example, a cross-coupling reaction could be used to install an acetyl group or a precursor that can be readily converted to it.

Other Ring-Forming or Pyridine Modification Approaches

Beyond halogen exchange and cross-coupling, other methods exist for preparing substituted difluoropyridines.

One significant approach is the directed ortho-metalation (DoM) of 2,6-difluoropyridine. The fluorine atoms acidify the adjacent ring protons, particularly at the C-3 position. Treatment with a strong base, such as lithium diisopropylamide (LDA), selectively deprotonates the C-3 position, generating a potent nucleophile. lookchem.comsigmaaldrich.com This organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. For the synthesis of the target compound, quenching with an acetylating agent or with N,N-dimethylformamide (DMF) followed by reaction with a methyl Grignard reagent can furnish the required 1-(2,6-difluoropyridin-3-yl)ethan-1-one precursor. researchgate.netresearchgate.net

Another strategy involves the electrophilic fluorination of pyridine derivatives. For example, new fluorinated 3,6-dihydropyridines can be obtained by the electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor®. These dihydropyridines can then be converted to the corresponding aromatic pyridines through the elimination of hydrogen fluoride. nih.gov

Formation of the Ethylamine Side Chain

Once the precursor, 1-(2,6-difluoropyridin-3-yl)ethan-1-one, is synthesized, the final step is the formation of the ethylamine side chain.

Reductive Amination of Corresponding Ketones

Reductive amination is the most widely used and efficient method for this transformation. This one-pot reaction involves the condensation of the ketone (1-(2,6-difluoropyridin-3-yl)ethan-1-one) with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium formate, to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired primary amine, 1-(2,6-difluoropyridin-3-yl)ethylamine. rsc.orgorganic-chemistry.org

A variety of reducing agents can be employed, with the choice depending on the substrate's functional group tolerance and desired reaction conditions.

| Reducing Agent | Amine Source | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia/Ammonium Salts | Effective at neutral to slightly acidic pH; selectively reduces iminium ions over ketones. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia/Ammonium Salts | A milder, less toxic alternative to NaBH₃CN; highly effective for a wide range of substrates. |

| Catalytic Hydrogenation (e.g., H₂/Pd/C, Raney Nickel) | Ammonia | "Green" method, though may require higher pressures and can sometimes reduce other functional groups. |

| Borane Complexes (e.g., BH₃·THF, BH₃N(C₂H₅)₃) | Primary/Secondary Amines | Efficient reagents that can also act as catalysts for imine formation. rsc.org |

Recent advancements have focused on developing highly enantioselective direct asymmetric reductive amination methods for acetylpyridines, which can produce chiral primary amines with excellent enantioselectivity using chiral catalysts.

Direct Amination Reactions

Direct amination involves the formation of a C-N bond directly on a C-H bond or through a related intermediate without proceeding through a ketone. While synthetically attractive due to atom economy, direct C-H amination of an unactivated sp³ carbon, such as the ethyl group, is challenging.

More commonly, direct amination strategies target the aromatic ring itself. Methods for the direct C-H amination of arenes and heteroarenes using photoredox catalysis or metal-promoted reactions have been developed. unc.edursc.org For example, direct C-H amination of azaarenes can be achieved using specialized iodine(III) reagents. nih.gov However, applying these methods to introduce a pre-formed ethylamine group or to aminate an existing ethyl side chain on the pyridine ring is not a standard or straightforward route for this specific target molecule. Therefore, reductive amination of the corresponding ketone remains the predominant and more reliable synthetic pathway.

Transformations from Other Functional Groups

The synthesis of this compound often commences from the corresponding ketone, 1-(2,6-difluoropyridin-3-yl)ethanone (B1593230). A primary and widely utilized transformation is the reductive amination of this ketone. This method involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent to form the desired ethylamine.

Another significant pathway involves the reduction of ketoximes derived from 1-(2,6-difluoropyridin-3-yl)ethanone. The ketone can be converted to the corresponding oxime by treatment with hydroxylamine. Subsequent reduction of the oxime C=N double bond and the N-O bond yields the target primary amine. Various reducing agents can be employed for this transformation, each offering different levels of selectivity and efficiency.

Enantioselective Synthesis of this compound

Given the importance of chirality, significant effort has been dedicated to developing enantioselective methods for the synthesis of this compound. These strategies aim to produce a single enantiomer with high optical purity, which is essential for its application in stereospecific synthesis.

Asymmetric Catalytic Approaches

Asymmetric hydrogenation of the imine derived from 1-(2,6-difluoropyridin-3-yl)ethanone is a powerful strategy for accessing the chiral amine. This approach utilizes chiral transition metal catalysts, often based on iridium or rhodium, complexed with chiral phosphine (B1218219) ligands. The catalyst facilitates the stereoselective addition of hydrogen across the C=N double bond of the imine, leading to the formation of the amine with high enantiomeric excess. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high stereoselectivity.

Asymmetric reductive amination offers a more direct route, where the ketone is converted to the chiral amine in a one-pot process. This involves the in-situ formation of an imine or enamine intermediate, which is then asymmetrically reduced by a chiral catalyst and a hydride source.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries provides a classical yet effective method for controlling stereochemistry. wikipedia.orgsci-hub.senih.govharvard.edu In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. For the synthesis of this compound, a chiral auxiliary can be condensed with the precursor ketone to form a chiral imine or enamine. Subsequent reduction of this intermediate proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to afford the desired enantiomerically enriched amine. Common chiral auxiliaries include those derived from amino alcohols like pseudoephedrine. wikipedia.org

Enzymatic Biocatalysis for Chiral Resolution or Asymmetric Synthesis

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amines. mdpi.com Enzymes, such as lipases and transaminases, can be employed for either the kinetic resolution of a racemic mixture of this compound or for the direct asymmetric synthesis.

In a kinetic resolution process, an enzyme selectively acylates one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product. Transaminases, on the other hand, can catalyze the asymmetric amination of 1-(2,6-difluoropyridin-3-yl)ethanone using an amino donor, directly producing the chiral amine with high enantiomeric purity.

Optimization of Reaction Conditions for Yield and Purity

The efficiency and purity of the synthesized this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, pressure (for hydrogenations), catalyst loading, and the nature of the reducing agent or amine source.

For instance, in reductive amination, the concentration of the amine source and the pH of the reaction medium can significantly influence the rate of imine formation and the subsequent reduction. In asymmetric catalysis, the ligand-to-metal ratio and the presence of additives can have a profound impact on both the catalytic activity and the enantioselectivity. The purification of the final product, often through distillation or crystallization of a salt form, is also a critical step in achieving high purity.

Below is a hypothetical data table illustrating the optimization of a key reaction step.

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Enantiomeric Excess (%) |

| 1 | 1 | (R)-BINAP | Methanol | 50 | 20 | 95 | 85 |

| 2 | 0.5 | (R)-BINAP | Methanol | 50 | 20 | 92 | 84 |

| 3 | 1 | (R)-SEGPHOS | Toluene | 60 | 30 | 98 | 92 |

| 4 | 1 | (R)-SEGPHOS | Dichloromethane | 40 | 30 | 99 | 95 |

Scale-Up Considerations and Process Chemistry

The transition from a laboratory-scale synthesis to an industrial production process presents several challenges. unimi.itnih.gov For the synthesis of this compound, key considerations for scale-up include the cost and availability of starting materials and reagents, the safety of the chemical transformations, and the efficiency of the process in terms of yield, throughput, and waste generation.

For catalytic reactions, the cost of the metal and chiral ligands can be a significant factor. Therefore, developing highly active catalysts with low loadings and efficient recycling protocols is crucial for an economically viable process. The handling of hazardous reagents, such as certain reducing agents or high-pressure hydrogen, requires specialized equipment and stringent safety protocols.

Process optimization for scale-up also involves minimizing the number of synthetic steps, developing robust purification methods that avoid chromatography, and ensuring the final product meets the stringent purity requirements for its intended application. The development of a scalable and sustainable process is essential for the commercial viability of this compound as a key pharmaceutical intermediate.

Advanced Spectroscopic Characterization and Structural Analysis of 1 2,6 Difluoropyridin 3 Yl Ethylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 1-(2,6-Difluoropyridin-3-yl)ethylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the atomic connectivity and electronic environment.

¹H NMR, ¹³C NMR, and ¹⁹F NMR for Chemical Structure Elucidation

¹H NMR (Proton NMR): This technique would identify all the unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methine (CH) proton of the ethylamine (B1201723) group, the methyl (CH₃) protons, and the amine (NH₂) protons. The chemical shifts (δ) would indicate their electronic environment, and the splitting patterns (spin-spin coupling) would reveal adjacent protons, helping to piece together the structure.

¹³C NMR (Carbon NMR): A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom. This includes the five carbons of the difluoropyridine ring and the two carbons of the ethylamine side chain. The carbons directly bonded to fluorine would exhibit characteristic splitting due to C-F coupling, providing definitive evidence for the fluorine atoms' positions.

¹⁹F NMR (Fluorine NMR): As the molecule contains fluorine atoms, ¹⁹F NMR is an essential tool. It would show signals corresponding to the two fluorine atoms at the C2 and C6 positions of the pyridine ring. The chemical shifts and coupling constants to nearby protons and carbons would confirm their location and provide insight into the electronic structure of the ring.

Predicted NMR Data (Illustrative) This table is illustrative of expected patterns, not based on published experimental data.

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|

| ¹H NMR | |||

| Pyridine H (C4/C5) | 7.0 - 8.5 | Multiplets | H-H, H-F |

| CH (ethylamine) | 4.0 - 5.0 | Quartet | H-H (to CH₃) |

| NH₂ (ethylamine) | 1.5 - 3.5 | Broad Singlet | |

| CH₃ (ethylamine) | 1.2 - 1.8 | Doublet | H-H (to CH) |

| ¹³C NMR | |||

| C-F (Pyridine) | 150 - 165 | Doublet | C-F |

| C-N (Pyridine) | 140 - 150 | Singlet/Triplet | C-N, C-F |

| C-H (Pyridine) | 110 - 140 | Singlet | |

| CH (ethylamine) | 45 - 55 | Singlet | |

| CH₃ (ethylamine) | 15 - 25 | Singlet | |

| ¹⁹F NMR |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR spectra and establishing detailed structural connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the methine (CH) proton and the methyl (CH₃) protons of the ethylamine group, confirming they are adjacent.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its attached carbon atom, for example, connecting the aromatic proton signals to their respective pyridine ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be vital for establishing the connection between the ethylamine side chain and the pyridine ring, by showing a correlation from the ethylamine CH proton to the C3 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. It is useful for determining the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₇H₈F₂N₂), HRMS would provide an exact mass measurement consistent with this formula.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule. mt.comedinst.comspectroscopyonline.com They are complementary methods; some vibrations are more active in IR and others in Raman. mt.comedinst.com

Infrared (IR) Spectroscopy: An IR spectrum of the compound would display characteristic absorption bands. Key expected vibrations include N-H stretching from the amine group (typically a broad signal around 3300-3500 cm⁻¹), C-H stretching from the aromatic and aliphatic parts (around 2850-3100 cm⁻¹), C=C and C=N stretching from the pyridine ring (in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).

Raman Spectroscopy: A Raman spectrum would also show vibrations for the various functional groups. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra, providing a clear fingerprint for the difluoropyridine core.

X-ray Crystallography for Solid-State Structure and Stereochemistry

Should this compound or a suitable derivative be crystallized, single-crystal X-ray crystallography could be employed. nih.govnih.gov This powerful technique provides an exact three-dimensional model of the molecule's structure in the solid state. nih.gov It would determine precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. For a chiral molecule like this, X-ray crystallography of a single enantiomer or a salt with a chiral counter-ion can be used to determine its absolute stereochemistry (i.e., whether it is the R or S enantiomer).

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration and Enantiomeric Excess

Since the ethylamine side chain contains a chiral center at the methine carbon, this compound exists as a pair of enantiomers (R and S). Chiroptical spectroscopy techniques are specifically designed to study chiral molecules. saschirality.org

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. saschirality.orgutexas.edu An ECD spectrum is unique for each enantiomer, showing positive Cotton effects for one and equal but opposite negative effects for the other. By comparing the experimentally measured ECD spectrum to spectra predicted by quantum chemical calculations for the R and S configurations, the absolute configuration of the enantiomer can be determined. mdpi.com Additionally, the intensity of the ECD signal is proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for assessing enantiomeric purity. nih.gov

Computational Chemistry and Theoretical Studies on 1 2,6 Difluoropyridin 3 Yl Ethylamine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting various molecular properties with a good balance between accuracy and computational cost.

Quantum chemical calculations would reveal the distribution of electrons within the 1-(2,6-Difluoropyridin-3-yl)ethylamine molecule. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and stability.

In this compound, the electron-withdrawing nature of the two fluorine atoms on the pyridine (B92270) ring is expected to lower the energy of the molecular orbitals. The nitrogen atom of the ethylamine (B1201723) group, with its lone pair of electrons, would likely contribute significantly to the HOMO, making it a potential site for electrophilic attack. Conversely, the LUMO is anticipated to be localized on the π-system of the difluoropyridine ring.

Table 1: Hypothetical Molecular Orbital Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capability |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

The flexibility of the ethylamine side chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations, known as energetic minima, by calculating the potential energy as a function of bond rotations. Fluorine substitution can significantly influence molecular conformation. nih.govsoton.ac.uk

It is expected that the rotation around the C-C and C-N bonds of the ethylamine group would lead to several stable conformers. The relative energies of these conformers would be determined by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amine protons and the fluorine atoms or the pyridine nitrogen. Identifying the global minimum energy conformation is essential as it represents the most populated structure at equilibrium.

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.govnih.govmdpi.com

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.govsourceforge.io The electron-withdrawing fluorine atoms would be expected to cause a downfield shift (higher ppm values) for the adjacent protons and carbons on the pyridine ring. The chemical shifts of the ethylamine protons and carbons would be influenced by their proximity to the aromatic ring and the nitrogen atom.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. researchgate.netmdpi.com Characteristic vibrational modes for this compound would include C-F stretching, N-H stretching of the amine group, C-N stretching, and various aromatic C-H and C-C vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-F | Stretching | 1100 - 1250 |

| C-N (Aliphatic) | Stretching | 1000 - 1250 |

Note: These are general frequency ranges and the precise values would depend on the specific molecular environment.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics simulations would provide a dynamic picture of this compound's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and the transitions between different conformations. This would offer insights into the flexibility of the ethylamine side chain and how it interacts with its environment, such as a solvent or a biological receptor.

Theoretical Studies of Chemical Reactivity

Computational methods can also be employed to study the chemical reactivity of this compound.

Theoretical calculations can be used to map out the potential energy surface for a chemical reaction, identifying the most likely reaction pathways. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. For this compound, such studies could explore reactions at the amine group (e.g., acylation, alkylation) or substitution reactions on the difluoropyridine ring. Computational studies on related pyridine systems have provided valuable insights into reaction mechanisms. researchgate.net

Analysis of Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools to predict and understand the regioselectivity and stereoselectivity of chemical reactions. In the context of synthesizing this compound, theoretical studies would be invaluable in elucidating the factors that govern the formation of the desired isomer.

Regioselectivity: The synthesis of this compound likely involves the introduction of the ethylamine group onto the 2,6-difluoropyridine (B73466) scaffold. Computational models, particularly those employing Density Functional Theory (DFT), can be used to analyze the electronic properties of the pyridine ring. The fluorine atoms are strong electron-withdrawing groups, which significantly influences the electron density distribution around the ring.

Theoretical calculations of electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO) can pinpoint the most susceptible sites for nucleophilic or electrophilic attack. For instance, in a nucleophilic aromatic substitution reaction, the carbon atoms attached to the fluorine atoms are highly activated. However, the position of substitution will be directed by the reaction mechanism and the nature of the incoming group.

To illustrate how computational data could be presented, the following hypothetical data table showcases calculated parameters that help in predicting regioselectivity in a reaction of 2,6-difluoropyridine with a hypothetical nucleophile.

| Atomic Site | Mulliken Charge (e) | Fukui Function (f-) for Nucleophilic Attack |

| C2 | +0.45 | 0.18 |

| C3 | -0.20 | 0.05 |

| C4 | +0.15 | 0.12 |

| C5 | -0.18 | 0.06 |

| C6 | +0.45 | 0.18 |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

Stereoselectivity: The ethylamine moiety in this compound contains a chiral center. The synthesis of a specific enantiomer (R or S) requires stereoselective methods. Computational chemistry can aid in understanding the origins of stereoselectivity by modeling the transition states of the reaction.

By calculating the energies of the transition states leading to the R and S enantiomers, the enantiomeric excess (ee) can be predicted. These calculations often involve considering the role of chiral catalysts or auxiliaries. The interaction between the substrate, the reagent, and the catalyst can be modeled to identify the key steric and electronic interactions that favor the formation of one enantiomer over the other.

Development of Structure-Property Relationships through Computational Approaches

Computational approaches are instrumental in developing structure-property relationships, which are crucial for drug discovery and materials science. For this compound, computational studies can predict various physicochemical and biological properties, guiding further experimental work.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are built upon calculated molecular descriptors. These descriptors can be categorized as electronic, steric, and thermodynamic.

Molecular Descriptors and Predicted Properties:

A variety of molecular descriptors can be calculated for this compound using computational software. These descriptors can then be correlated with experimental data to build predictive models.

The following table provides examples of descriptors that could be calculated and their relevance to the properties of the molecule.

| Descriptor | Calculated Value (Hypothetical) | Relevance to Molecular Properties |

| Dipole Moment (Debye) | 2.5 | Influences solubility and intermolecular interactions. |

| LogP | 1.8 | Predicts lipophilicity and membrane permeability. |

| Polar Surface Area (Ų) | 45.3 | Relates to drug transport and bioavailability. |

| HOMO Energy (eV) | -6.2 | Indicates susceptibility to oxidation. |

| LUMO Energy (eV) | -1.5 | Indicates susceptibility to reduction. |

| HOMO-LUMO Gap (eV) | 4.7 | Relates to chemical reactivity and stability. |

Note: This data is illustrative and not based on actual experimental or computational results for this compound.

By establishing a correlation between these computed descriptors and experimentally determined activities (e.g., binding affinity to a biological target), a QSAR model can be developed. This model can then be used to predict the activity of new, related compounds, thereby accelerating the process of lead optimization in drug discovery. For instance, modifications to the ethylamine side chain or substitution of the fluorine atoms could be evaluated computationally before undertaking synthetic efforts.

Reactions at the Amine Functionality

The primary amine group is a nucleophilic and basic center, making it susceptible to reaction with a variety of electrophiles. These reactions are fundamental to building more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The primary amine of this compound can undergo N-alkylation with alkyl halides or other alkylating agents, typically in the presence of a base to neutralize the acid generated during the reaction. google.comfabad.org.tr This process can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation to selectively obtain the mono-alkylated product can be challenging and may result in a mixture of products. The reaction of amines with alkyl halides is a foundational method for forming C-N bonds. researchgate.net

N-Acylation: N-acylation is a widely used and efficient method for the formation of amide bonds. researchgate.netwhiterose.ac.uk The primary amine of this compound reacts readily with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form stable secondary amides. semanticscholar.org These reactions are typically high-yielding and proceed under mild conditions. The resulting amide bond is a common feature in many biologically active molecules. researchgate.net Using a pyridine ring within the amine-containing molecule can act as an internal nucleophilic catalyst for the acylation process. semanticscholar.org

| Reaction Type | Electrophile | Product Type | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) |

| N-Acylation | Acyl Chloride (R-COCl) | Secondary Amide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) |

| N-Acylation | Carboxylic Acid (R-COOH) | Secondary Amide | Coupling Agent (e.g., DCC, EDC), Solvent (e.g., DMF, CH₂Cl₂) |

Formation of Amides, Ureas, and Thioureas

Building upon N-acylation, the amine functionality is a key precursor for synthesizing amides, ureas, and thioureas, which are important functional groups in medicinal chemistry.

Amides: As discussed, amides are readily formed via N-acylation. The direct coupling of carboxylic acids and amines is an environmentally favorable method for amide synthesis. researchgate.net

Ureas: Urea derivatives can be synthesized by reacting the primary amine with isocyanates. nih.govnih.gov This reaction is typically a rapid and efficient nucleophilic addition. Alternatively, ureas can be formed using phosgene or its equivalents, which proceed through an isocyanate intermediate. nih.gov Solvent-free mechanochemical methods have also been developed for the synthesis of ureas from amines and isocyanates. nih.gov

Thioureas: Similarly, thioureas are prepared by the reaction of the amine with isothiocyanates. nih.govmdpi.comresearchgate.net The reaction involves the nucleophilic addition of the amine to the carbon of the isothiocyanate. nih.gov Another method involves the condensation of an amine with carbon disulfide, which forms a dithiocarbamate salt that can be desulfurized in situ to yield the isothiocyanate, which then reacts with another amine molecule. nih.gov

| Derivative | Reagent | General Reaction | Key Features |

|---|---|---|---|

| Amide | Carboxylic Acid Derivative | R-NH₂ + R'-CO-L → R-NH-CO-R' | Forms a stable, planar amide bond. |

| Urea | Isocyanate (R'-NCO) | R-NH₂ + R'-NCO → R-NH-CO-NH-R' | Excellent hydrogen bond donor/acceptor. nih.gov |

| Thiourea | Isothiocyanate (R'-NCS) | R-NH₂ + R'-NCS → R-NH-CS-NH-R' | Versatile intermediates for heterocycle synthesis. nih.gov |

Oxidation and Reduction of the Amine

The oxidation and reduction of the primary amine functionality are less common transformations compared to acylation and alkylation but can provide access to different classes of compounds. Oxidation of primary amines can lead to imines, oximes, or nitriles, depending on the oxidant and reaction conditions. However, these reactions can be difficult to control and may lead to over-oxidation or side reactions.

Reduction of the amine itself is not a relevant transformation. However, the functional groups introduced through derivatization of the amine can be subject to reduction. For example, an amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This two-step sequence of acylation followed by reduction provides an alternative route to N-alkylation.

Reactions Involving the Difluoropyridine Moiety

The two fluorine atoms on the pyridine ring strongly activate it towards nucleophilic aromatic substitution. The electron-withdrawing nature of the fluorine atoms and the ring nitrogen atom creates a highly electron-deficient aromatic system.

Further Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

The 2,6-difluoropyridine system is highly susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluoride (B91410) ions. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov The high electronegativity of fluorine makes it a good leaving group in this context.

The regioselectivity of the substitution (at C-2 or C-6) can be influenced by the steric and electronic properties of the nucleophile and the directing effects of the 3-ethylamino substituent. A wide variety of nucleophiles, including amines, alcohols, and thiols, can be used to displace the fluorine atoms, allowing for the introduction of diverse functional groups. nih.govmdpi.com

Research Findings: Studies on 2,6-difluoropyridine have shown that it can undergo quantitative ortholithiation when treated with lithium diisopropylamide (LDA) at low temperatures, which upon warming can lead to substitution, forming 2-fluoro-6-(diisopropylamino)pyridine. nih.govresearchgate.net This indicates the high reactivity of the positions adjacent to the nitrogen atom. For carbon nucleophiles, the SNAr reaction pathway may involve deprotonation followed by nucleophilic addition. researchgate.net

Directed Ortho Metalation (DoM) and Subsequent Electrophilic Trapping

Directed ortho metalation (DoM) is a powerful tool for the functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles. nih.govmdpi.com

In this compound, the amine functionality, or more effectively a derivatized form like an amide or a carbamate, can act as a DMG. wikipedia.org This would direct the lithiation to the C-4 position of the pyridine ring, the only available position ortho to the DMG. This regioselective metalation allows for the precise introduction of a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) at the C-4 position, a site that is not readily accessible through other means.

Mechanism: The DMG interacts with the lithium reagent, positioning it to deprotonate the nearest ortho proton, thereby increasing its kinetic acidity. organic-chemistry.orgbaranlab.org The subsequent reaction with an electrophile results in ipso-substitution at the newly metalated site. wikipedia.org

| Reaction | Key Reagents | Position of Functionalization | Intermediate | Potential Electrophiles (E+) |

|---|---|---|---|---|

| SNAr | Nucleophile (Nu⁻) | C-2 or C-6 | Meisenheimer Complex | R-NH₂, R-OH, R-SH |

| DoM | Organolithium (e.g., n-BuLi), Electrophile (E+) | C-4 | Ortho-lithiated Species | CO₂, R-CHO, R₂CO, Me₃SiCl, I₂ |

The Chemical Reactivity and Derivatization of this compound: A Review of Synthetic Transformations

The heterocyclic amine this compound is a valuable building block in medicinal and materials chemistry. Its unique electronic and structural features, arising from the difluorinated pyridine ring and the chiral ethylamine substituent, offer a versatile platform for the synthesis of a diverse array of complex molecules. This article explores the chemical reactivity and derivatization of this compound, with a specific focus on palladium-catalyzed cross-coupling reactions, the stereochemical outcomes of its transformations, and its utility in the construction of fused heterocyclic systems.

Applications As a Chemical Building Block and Scaffold in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems Utilizing the Pyridine (B92270) Ring

The pyridine core is a fundamental component in a vast array of biologically active compounds. The functional handles present in 1-(2,6-Difluoropyridin-3-yl)ethylamine, namely the primary amine and the pyridine nitrogen, alongside the potential for substitution on the pyridine ring, offer theoretical pathways for the construction of complex heterocyclic systems.

The incorporation of this compound into larger polycyclic and macrocyclic structures is another area of synthetic potential. The ethylamine (B1201723) side chain can act as a linker to connect the difluoropyridine unit to other molecular fragments. For example, the amine could be used in amide bond formation or reductive amination to build larger, more complex molecules. The pyridine nitrogen also offers a site for coordination to metal centers, which can be a strategy for templating the synthesis of macrocycles. However, specific examples of such applications for this particular compound are not documented in the reviewed scientific literature.

Scaffold Hopping and Bioisosteric Replacement in Medicinal Chemistry Contexts

In the field of drug discovery, modifying a known active molecule to improve its properties is a common strategy. This often involves scaffold hopping, where the core structure of a molecule is replaced with a different one, or bioisosteric replacement, where a functional group is swapped for another with similar physicochemical properties.

Bioisosterism is a key strategy in medicinal chemistry used to enhance the efficacy, reduce toxicity, or improve the pharmacokinetic properties of a lead compound. The 2,6-difluoropyridine (B73466) moiety of this compound can be considered a bioisostere for other aromatic systems, such as a phenyl or other heterocyclic rings. The introduction of fluorine atoms can significantly alter the electronic properties of the pyridine ring, influencing its interactions with biological targets. researchgate.netpatsnap.com Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen and create favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins. nih.govresearchgate.net The replacement of a phenyl ring with a difluoropyridine ring can also impact the metabolic stability of a compound, as the C-F bond is generally more resistant to metabolic degradation than a C-H bond.

Table 1: Comparison of Physicochemical Properties for Bioisosteric Replacement

| Aromatic System | Approximate Size (van der Waals radius of substituent) | Electronic Character | Potential for Hydrogen Bonding |

|---|---|---|---|

| Phenyl | H: 1.20 Å | Electron-rich π-system | Weak C-H···X interactions |

| Pyridine | N: 1.55 Å | Electron-deficient π-system, H-bond acceptor (N) | Strong N···H-X interactions |

| 2,6-Difluoropyridine | F: 1.47 Å | Highly electron-deficient π-system, weaker H-bond acceptor (N) | Potential for F···H-X interactions |

The 2-heteroarylethylamine motif is a privileged scaffold in medicinal chemistry, found in numerous neurotransmitters and therapeutic agents. beilstein-journals.orgbeilstein-journals.org this compound belongs to this class of compounds and serves as a valuable starting point for the design and synthesis of novel chemical scaffolds. ebi.ac.uk By modifying the ethylamine side chain or by further substitution on the difluoropyridine ring, libraries of new compounds can be generated for biological screening. The 2-heteroarylethylamine structure is known to interact with various receptors and enzymes, and the presence of the difluoropyridine ring can confer unique pharmacological properties. beilstein-journals.org This makes this compound an attractive building block for developing new drug candidates.

Precursor for the Development of Chiral Ligands in Asymmetric Catalysis

Chiral ligands are essential for enantioselective transition-metal-catalyzed reactions, which are crucial for the synthesis of single-enantiomer drugs. Chiral amines, particularly those with a coordinating heterocyclic group, are often used as precursors for these ligands.

While there is no specific literature detailing the use of this compound as a precursor for chiral ligands, its structure suggests it has significant potential in this area. The chiral ethylamine backbone can be readily functionalized, for example, by N-alkylation or N-acylation, to introduce phosphine (B1218219), oxazoline, or other coordinating groups. The pyridine nitrogen can also act as a coordination site for a metal center, allowing for the formation of bidentate or pincer-type ligands. The development of new chiral pyridine-derived ligands is an active area of research, and molecules like this compound represent untapped potential for the discovery of novel and effective catalysts for asymmetric synthesis. nih.gov

Table 2: Potential Functionalization of this compound for Chiral Ligand Synthesis

| Reaction Site | Type of Functionalization | Potential Ligand Type |

|---|---|---|

| Primary Amine | N-alkylation with a phosphine-containing group | P,N-Bidentate Ligand |

| Primary Amine | Reaction with a chiral auxiliary to form an oxazoline | Pyridine-Oxazoline (PyOx) Ligand |

| Pyridine Nitrogen | Coordination to a metal center | Component of a multidentate ligand system |

Design of Ligands for Metal-Mediated Asymmetric Reactions

A comprehensive search of scientific literature and patent databases did not yield specific examples of this compound being used as a chiral ligand for metal-mediated asymmetric reactions. The design of such ligands is a sophisticated area of chemistry where a molecule's structure is tailored to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. There is no available data to suggest that this specific compound has been developed or utilized for this purpose.

Application in Organocatalysis

There is no documented evidence of this compound being employed as an organocatalyst. Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. While chiral amines are a prominent class of organocatalysts, the application of this particular difluoropyridine derivative in this context has not been reported in peer-reviewed literature.

Methodologies for Target Identification (Chemical Approaches)

Target identification is a critical process in drug discovery for determining the biological target of a bioactive compound. The following methodologies are standard approaches in the field; however, their specific application to this compound has not been described in the available literature.

Affinity-Based Proteomics and Chemical Probe Synthesis

No studies have been published that describe the synthesis of chemical probes derived from this compound for use in affinity-based proteomics. This technique typically involves modifying a compound of interest with a reporter tag (like biotin) or a reactive group to enable the isolation and identification of its protein binding partners from complex biological samples.

Computational Approaches for Target Prediction (e.g., Ligand-Based and Structure-Based Methods)

While computational methods are widely used to predict the biological targets of small molecules, there are no specific published reports detailing the use of ligand-based or structure-based virtual screening to identify targets for this compound. Such studies would involve comparing the molecule's features to known active ligands or docking it into the binding sites of known protein structures.

Target Validation Techniques (e.g., Genetic Perturbation in Model Systems)

There is no information available in the scientific literature regarding the use of target validation techniques, such as genetic perturbation (e.g., CRISPR or RNAi), in model systems to confirm the biological targets of this compound. This step is essential to confirm that the interaction between a compound and its predicted target is responsible for its biological effects.

Advanced Topics and Future Research Directions

Development of Sustainable and Green Synthetic Protocols

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that can be harsh and environmentally taxing. ijarsct.co.in The future of synthesizing compounds like 1-(2,6-Difluoropyridin-3-yl)ethylamine lies in the adoption of green chemistry principles. ijarsct.co.innih.gov This involves the use of environmentally benign solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes that minimize waste and energy consumption. ijarsct.co.in

Several green strategies are being explored for the synthesis of pyridine scaffolds, including one-pot multicomponent reactions, the use of green catalysts, and solvent-free synthesis. nih.govresearchgate.net For fluorinated pyridines specifically, advancements in catalytic C-H functionalization offer a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. nih.gov The direct fluorination of pyridine rings using reagents like silver(II) fluoride (B91410) (AgF2) presents a promising avenue for greener synthesis, offering high site-selectivity under mild conditions. orgsyn.orgresearchgate.net The development of biocatalysts, such as engineered enzymes, could also provide highly selective and environmentally friendly routes to complex pyridine derivatives. ijarsct.co.in

| Green Synthesis Approach | Description | Potential Advantage for this compound Synthesis |

| One-Pot Multicomponent Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov | Reduced solvent usage, energy consumption, and waste generation. |

| Green Catalysts | Utilizing catalysts that are non-toxic, recyclable, and highly efficient. This includes biocatalysts and earth-abundant metal catalysts. ijarsct.co.inrsc.org | Avoidance of hazardous heavy metals and improved reaction efficiency. |

| Solvent-Free Synthesis | Conducting reactions without a solvent or in environmentally benign solvents like water or deep eutectic solvents. ijarsct.co.in | Minimized solvent waste and potential for simplified product purification. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates and improve yields. ijarsct.co.in | Shorter reaction times and reduced energy consumption. |

| Direct C-H Fluorination | Introducing fluorine atoms directly onto the pyridine ring, bypassing the need for pre-functionalized substrates. orgsyn.org | Increased atom economy and simplified synthetic routes. |

Application of Flow Chemistry and Continuous Manufacturing for Scalable Synthesis

The transition from batch to continuous manufacturing is a significant trend in the pharmaceutical and chemical industries, offering improved safety, consistency, and cost-effectiveness. nih.govnih.gov Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a key enabling technology for this shift. acs.orgmdpi.com

For the synthesis of this compound, flow chemistry can offer several advantages. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. researchgate.net The small reactor volumes inherent to flow systems also enhance safety, particularly when dealing with highly reactive or hazardous reagents. Furthermore, the integration of in-line analysis and purification steps can streamline the entire manufacturing process, from starting materials to the final active pharmaceutical ingredient (API). mit.edu The synthesis of various heterocyclic compounds, including pyridine derivatives, has been successfully demonstrated using flow chemistry, highlighting its potential for the scalable production of complex molecules. researchgate.netmdpi.comuc.pt

Integration of Machine Learning and Artificial Intelligence for Reaction Optimization and Molecular Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. beilstein-journals.orgresearchgate.net These computational tools can analyze vast datasets of chemical reactions to predict optimal reaction conditions, suggest novel synthetic routes, and design new molecules with desired properties. beilstein-journals.orgnih.gov

In the context of this compound, machine learning algorithms can be employed to optimize the synthetic process by identifying the ideal combination of catalysts, solvents, temperatures, and other parameters to maximize yield and minimize byproducts. duke.edunih.gov This can significantly reduce the number of experiments required, saving time and resources. duke.edu Furthermore, AI can be used in the de novo design of novel pyridine derivatives with enhanced biological activity or improved physicochemical properties. tandfonline.comnih.govacs.org By learning from existing structure-activity relationship data, AI models can propose new molecular structures that are more likely to be effective for a particular therapeutic target. nih.govmdpi.comresearchgate.net

Exploration of Unconventional Activation Methods (e.g., Photoredox Catalysis, Electrochemistry)

Unconventional activation methods such as photoredox catalysis and electrochemistry offer new possibilities for chemical transformations that are often difficult to achieve with traditional thermal methods. These techniques can enable reactions to proceed under mild conditions and can provide unique reactivity and selectivity.

Photoredox catalysis , which utilizes visible light to initiate chemical reactions, has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org This methodology has been successfully applied to the functionalization of pyridines and could be a valuable approach for the synthesis and derivatization of this compound. acs.orgacs.orgresearchgate.net Specifically, photoredox-mediated strategies could facilitate the introduction of the ethylamine (B1201723) side chain or further modifications of the pyridine ring under mild conditions. virginia.eduunimi.it

Electrochemistry offers another green and efficient way to drive chemical reactions by using electricity to promote oxidation or reduction processes. researchgate.net Electrosynthesis can often be performed without the need for chemical oxidants or reducing agents, which reduces waste. researchgate.netresearchgate.net The electrochemical synthesis of aminopyridines and other nitrogen-containing heterocycles has been demonstrated, suggesting that this approach could be adapted for the production of this compound. researchgate.netmdpi.comrsc.org

| Activation Method | Principle | Potential Application for this compound |

| Photoredox Catalysis | Uses visible light to generate highly reactive intermediates. acs.org | C-N bond formation, C-H functionalization of the pyridine ring. researchgate.netvirginia.edu |

| Electrochemistry | Employs an electric current to drive redox reactions. researchgate.net | Synthesis of the aminopyridine core, avoiding stoichiometric oxidants/reductants. researchgate.netmdpi.com |

Investigation of Supramolecular Interactions and Self-Assembly Based on the Compound Scaffold

The pyridine ring, particularly when functionalized with fluorine atoms, can participate in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. These interactions can be exploited to control the self-assembly of molecules into well-defined supramolecular structures. rsc.orgnih.govnih.gov

For this compound, the presence of the difluoropyridine core and the ethylamine side chain provides multiple sites for intermolecular interactions. The study of how this compound and its derivatives self-assemble could lead to the development of new materials with interesting properties. For instance, fluorination is known to influence the self-assembly of molecules, often leading to more stable and robust structures. nih.govresearchgate.net By understanding and controlling these supramolecular interactions, it may be possible to design novel liquid crystals, gels, or nanomaterials based on the this compound scaffold. rsc.orgresearchgate.netscispace.com

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2,6-Difluoropyridin-3-yl)ethylamine with high purity?

- Methodological Answer : The synthesis typically involves functionalizing 2,6-difluoropyridine (a key precursor, as listed in ) at the 3-position. A plausible route includes:

Nucleophilic substitution : Reacting 3-bromo-2,6-difluoropyridine with ethylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethylamine group.

Catalytic coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the ethylamine moiety, ensuring regioselectivity .

Purification methods like column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (using ethanol/water) are critical for isolating the compound in >95% purity. Reaction progress should be monitored via TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹⁹F NMR to confirm substitution patterns and amine proton integration (e.g., δ ~2.8 ppm for ethylamine protons; ¹⁹F signals at ~-110 ppm for ortho-fluorines) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 187.07).

- X-ray crystallography : If crystals are obtainable, this provides definitive structural confirmation (as in ’s crystallographic data protocols) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Environmental factors : Store under inert gas (N₂/Ar) at -20°C to prevent amine oxidation or hydrolysis.

- pH sensitivity : Conduct accelerated stability studies by exposing the compound to buffers (pH 3–10) and analyzing degradation via HPLC. ’s surface adsorption studies suggest reactivity with moisture, necessitating anhydrous storage .

Advanced Research Questions

Q. How does the electronic influence of fluorine substituents affect the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the pyridine ring for nucleophilic attack at the 3-position while deactivating adjacent positions. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict binding affinity with biological targets like enzymes or receptors. Experimental validation via kinetic assays (e.g., measuring inhibition constants, Kᵢ) is recommended .

Q. What experimental approaches can resolve contradictions in reported synthetic yields for fluorinated pyridine derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, triethylamine in THF (as in ) may improve yields compared to DMF-based systems .

- Controlled replication : Reproduce protocols from divergent studies while monitoring intermediates via in-situ IR or LC-MS to pinpoint yield-limiting steps .

Q. How can microspectroscopic imaging (as in ) elucidate surface interactions of this compound in environmental systems?

- Methodological Answer :

- Surface adsorption studies : Use atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to analyze the compound’s adsorption on silica or polymer surfaces under simulated indoor conditions.

- Reactivity profiling : Expose the compound to ozone or NOₓ (common indoor oxidants) and quantify degradation products via GC-MS .

Q. What computational strategies predict the biological activity of this compound analogs?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes). ’s docking workflows provide a template for binding mode analysis .

- QSAR modeling : Train models on fluorinated pyridine datasets to correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.